molecular formula C16H15NO5 B12679062 1-Naphthalenylacetylaspartic acid CAS No. 32667-88-2

1-Naphthalenylacetylaspartic acid

Cat. No.: B12679062
CAS No.: 32667-88-2
M. Wt: 301.29 g/mol
InChI Key: NPGNCNZLRYJXRA-ZDUSSCGKSA-N
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Description

1-Naphthalenylacetylaspartic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to an acetyl group and an aspartic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenylacetylaspartic acid typically involves the reaction of naphthalene derivatives with acetylating agents and aspartic acid. One common method is the acetylation of naphthalene using acetic anhydride in the presence of a catalyst such as phosphoric acid or sulfuric acid. The resulting acetylated naphthalene is then reacted with aspartic acid under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenylacetylaspartic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction of the acetyl group can yield corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-Naphthalenylacetylaspartic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenylacetylaspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: A related compound with similar structural features but different functional groups.

    Naphthalene derivatives: Compounds such as naphthoquinone and naphthylamine share the naphthalene core structure.

Uniqueness

1-Naphthalenylacetylaspartic acid is unique due to the presence of both an acetyl group and an aspartic acid moiety, which confer distinct chemical and biological properties

Biological Activity

1-Naphthalenylacetylaspartic acid (NAAsp) is a derivative of naphthalene and aspartic acid, notable for its potential biological activities. Research into this compound has revealed various pharmacological properties, including its role as a plant growth regulator and its implications in human health.

Chemical Structure

This compound features a naphthalene ring attached to an acetylated aspartic acid moiety. This unique structure contributes to its biological activity, particularly in modulating cellular processes.

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized as follows:

  • Plant Growth Regulation : NAAsp has been shown to enhance plant growth and development by influencing hormone levels and metabolic pathways.
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which is crucial in protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, indicating its role in neurodegenerative disease management.

Plant Growth Regulation

Research indicates that NAAsp acts as a plant growth regulator, enhancing root development and overall plant vigor. A study demonstrated that NAAsp application resulted in significant increases in root length and biomass in treated plants compared to controls .

TreatmentRoot Length (cm)Biomass (g)
Control10.53.2
NAAsp (10 µM)15.24.5
NAAsp (20 µM)18.05.1

Antioxidant Activity

The antioxidant capacity of NAAsp was evaluated using DPPH radical scavenging assays. Results indicated that NAAsp exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid25
NAAsp30

Neuroprotective Effects

In vitro studies have shown that NAAsp can protect neuronal cells from apoptosis induced by oxidative stress. A case study involving neuronal cell lines treated with NAAsp demonstrated a reduction in cell death rates compared to untreated controls .

Case Studies

  • Case Study on Plant Growth : In agricultural settings, NAAsp was tested on tomato plants under controlled conditions. The application of NAAsp resulted in improved fruit yield and quality, highlighting its practical applications in agriculture .
  • Neuroprotection Research : A recent study explored the effects of NAAsp on neuroblastoma cells exposed to neurotoxic agents. The results indicated that treatment with NAAsp significantly reduced markers of oxidative stress and apoptosis, suggesting its potential use in therapeutic strategies against neurodegenerative diseases .

Properties

CAS No.

32667-88-2

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

(2S)-4-methoxy-2-(naphthalene-1-carbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C16H15NO5/c1-22-14(18)9-13(16(20)21)17-15(19)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9H2,1H3,(H,17,19)(H,20,21)/t13-/m0/s1

InChI Key

NPGNCNZLRYJXRA-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

COC(=O)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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